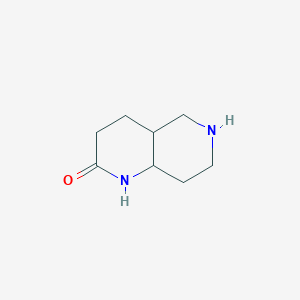

Octahydro-1,6-naphthyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVZHPLQURPHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Octahydro 1,6 Naphthyridin 2 1h One Ring System

Retrosynthetic Analysis of Octahydro-1,6-naphthyridin-2(1H)-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials.

Key Disconnection Strategies and Synthons

The primary retrosynthetic disconnections for the this compound core involve breaking the bonds that form the two rings. The most common strategies focus on disconnecting the piperidine (B6355638) ring first, followed by the pyridinone ring, or vice versa.

One key disconnection strategy involves breaking the C4a-C8a and C5-N6 bonds of the piperidine ring. This leads to a substituted piperidin-2-one precursor. The corresponding synthons for this disconnection would be a nucleophilic nitrogen on a piperidine ring and an electrophilic carbon chain.

Another approach is to disconnect the N1-C8a and C4-C4a bonds of the pyridinone ring. This retrosynthetic step points towards a substituted piperidine with a pending carboxylic acid derivative and an amino group, which can undergo intramolecular cyclization. The synthons in this case would be a piperidine-based amino ester or a related derivative.

A review of synthetic approaches for 1,6-naphthyridin-2(1H)-ones highlights two major strategies: construction from a preformed pyridine (B92270) or a preformed pyridone. mdpi.com For the saturated octahydro system, these approaches would be followed by a reduction step. Three main disconnections for the unsaturated 1,6-naphthyridin-2(1H)-one system have been considered: (a) between C5–C6 and C7–C8, (b) between C5–C6 and C8–C8a, and (c) between C4a–C5 and C8–C8a. nih.gov

| Disconnection Strategy | Precursor/Intermediate | Key Synthons |

| C4a-C8a and C5-N6 | Substituted piperidin-2-one with a side chain | Nucleophilic piperidine nitrogen, electrophilic carbon chain |

| N1-C8a and C4-C4a | Substituted piperidine with amino and ester functionalities | Piperidine-based amino ester |

Functional Group Interconversions in Retrosynthesis

Functional group interconversions (FGI) are crucial in retrosynthesis to simplify the target structure and to enable key bond-forming reactions. In the context of this compound synthesis, several FGIs are commonly employed.

A primary FGI is the conversion of the lactam (amide) functionality in the target molecule to an amino ester or an amino acid in a precursor. This allows for an intramolecular amidation reaction as the final ring-closing step. Another important FGI is the reduction of a pyridine or pyridone ring to the corresponding saturated piperidine ring. This is often a late-stage transformation after the bicyclic system has been constructed. For instance, the synthesis of various piperidines can be achieved through the hydrogenation of pyridine derivatives. nih.gov

Furthermore, nitrile groups can be valuable precursors to carboxylic acids or amines through hydrolysis or reduction, respectively. A nitrile group can be introduced and later converted to a group necessary for cyclization.

Cyclization-Based Approaches

Cyclization reactions are the cornerstone of synthesizing the this compound ring system. These can be broadly categorized into methods that start from pre-existing pyridine or pyridone scaffolds followed by reduction, and methods that construct the bicyclic system through intramolecular cyclizations of acyclic or monocyclic precursors.

Construction from Preformed Pyridine Scaffolds

A common and versatile approach to the 1,6-naphthyridin-2(1H)-one core involves the use of appropriately substituted pyridine precursors. mdpi.com The synthesis typically involves building the second ring onto the pyridine scaffold, followed by the reduction of the aromatic ring to yield the octahydro derivative.

One such method starts with a 4-aminopyridine derivative bearing a functional group at the 3-position, such as an aldehyde, nitrile, or ester. This precursor can then be condensed with a molecule containing an active methylene group, like malonates or cyanoacetates, to form the pyridone ring. For example, 4-aminonicotinaldehyde can be condensed with malonamide in the presence of a base to yield a 1,6-naphthyridin-2(1H)-one. nih.gov

Another strategy utilizes a 4-chloropyridine with an ester group at the 3-position. This can undergo nucleophilic substitution with an amine, followed by intramolecular condensation to form the bicyclic system. nih.gov

Once the unsaturated 1,6-naphthyridin-2(1H)-one is formed, the final step is the hydrogenation of the pyridine ring. This can be achieved using various catalytic systems, such as ruthenium or palladium catalysts, to afford the desired this compound. acs.org The choice of catalyst can influence the regioselectivity of the hydrogenation. acs.org

| Starting Pyridine | Reagents for Cyclization | Key Transformation |

| 4-Aminonicotinaldehyde | Malonamide, piperidine, EtOH | Condensation |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Aniline, then methyl phenylacetate | Nucleophilic substitution and condensation |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt, EtOH | Condensation |

Construction from Preformed Pyridone Scaffolds

Alternatively, the synthesis can commence from a preformed pyridone ring, with the subsequent annulation of the piperidine ring. This approach often involves a pyridone with a suitable handle for elaboration. For instance, a pyridone derivative can be reacted with reagents that introduce a side chain, which then undergoes intramolecular cyclization to form the second ring. mdpi.com

A notable methodology involves the use of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles as starting materials. mdpi.com These can be elaborated and cyclized to form the 1,6-naphthyridin-2(1H)-one skeleton. The final saturation of the newly formed ring can be achieved through catalytic hydrogenation.

| Starting Pyridone | Key Reagents/Steps | Resulting Naphthyridinone |

| Substituted 2-pyridone | Multi-step elaboration of a side chain | Fused 1,6-naphthyridin-2(1H)-one |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Acidic or basic cyclization | Substituted 1,6-naphthyridin-2(1H)-one |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a direct and efficient method for constructing the bicyclic framework of this compound. These reactions typically involve a suitably functionalized piperidine precursor that undergoes ring closure.

One such strategy is the Dieckmann condensation, which is the intramolecular reaction of a diester in the presence of a strong base to form a cyclic β-keto ester. synarchive.comorganic-chemistry.org A piperidine derivative bearing two ester groups at appropriate positions could undergo a Dieckmann condensation to form the pyridinone ring of the bicyclic system.

Another powerful intramolecular cyclization is the aza-annulation of β-enaminoesters derived from β-amino alcohols, which can be used to construct bicyclic lactams. nih.gov A related approach could involve an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium salts derived from β-enaminoesters. nih.gov

Radical-mediated amine cyclization of linear amino-aldehydes has also been shown to be effective for the production of various piperidines and could be adapted for the synthesis of the this compound system. nih.gov

| Cyclization Type | Precursor | Key Features |

| Dieckmann Condensation | Piperidine with two ester side chains | Forms a β-keto ester, which can be further modified. |

| Aza-annulation | β-enaminoester derived from a piperidine amino alcohol | Can create multiple stereogenic centers with high diastereoselectivity. |

| Radical-mediated cyclization | Linear amino-aldehyde with a pending piperidine | Proceeds under mild conditions. |

Cascade and Domino Reactions for this compound Synthesis

Cascade and domino reactions offer an elegant and efficient approach to the synthesis of complex molecular architectures from simpler precursors in a single pot, thereby enhancing synthetic efficiency by minimizing intermediate isolation and purification steps. While specific cascade or domino reactions leading directly to the this compound ring system are not extensively documented, the synthesis of related unsaturated 1,6-naphthyridine (B1220473) derivatives through such processes provides a valuable conceptual framework.

For instance, a one-pot multicomponent domino synthesis of functionalized 1,6-naphthyridines has been achieved by reacting ketones with malononitrile (B47326) and pyrrolidine researchgate.netrsc.orgfao.org. This demonstrates the feasibility of constructing the core naphthyridine skeleton in a single operation. Furthermore, a novel three-component, two-step, one-pot reaction sequence involving a nucleophilic aromatic substitution (SNAr), an intramolecular cyclization, and a Suzuki coupling has been developed for the synthesis of benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-ones nih.gov. In this cascade, a catalytic amount of hydrochloric acid was found to be crucial for the initial SNAr step, and the use of potassium phosphate as a base improved the yield of the subsequent Suzuki coupling nih.gov. Although this method yields an aromatic analogue, the underlying principles of a one-pot cyclization cascade could be adapted to produce the saturated this compound system by employing appropriate saturated precursors.

The following table provides an example of a domino reaction for the synthesis of a related naphthyridine structure.

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Ketones, Malononitrile, Pyrrolidine | Ethanol (reflux) | Functionalized 1,6-naphthyridines | Not specified | researchgate.netrsc.orgfao.org |

| Ethyl (Z)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate, Substituted aniline, Arylboronic acid | 1. HCl, Microwave (100 °C) 2. K₃PO₄, Pd catalyst, Microwave (150 °C) | Benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-one derivatives | Up to 89% | nih.gov |

Diversity-Oriented Synthesis (DOS) of this compound Analogues

Diversity-Oriented Synthesis (DOS) has emerged as a powerful tool for the rapid generation of collections of structurally diverse small molecules for biological screening. This approach has been successfully applied to the synthesis of libraries of compounds based on the octahydronaphthyridine scaffold.

A significant example of DOS in this context is the generation of a 642-compound library encompassing 39 distinct scaffolds, which included octahydro-1,6-naphthyridin-4-one analogues. This work highlights the potential for creating a wide range of substituted octahydronaphthyridinone derivatives.

Nucleophilic phosphine catalysis is a cornerstone of the DOS approach to constructing heterocyclic frameworks, including those related to the octahydronaphthyridine core. This catalytic method typically involves the initial addition of a phosphine to an electrophilic species, creating a reactive zwitterionic intermediate that can then undergo further reactions.

In the synthesis of a library containing octahydro-1,6-naphthyridin-4-one analogues, phosphine-catalyzed annulation was a key step in the reaction sequence researchgate.net. This was often followed by other transformations such as the Tebbe reaction and the Diels-Alder reaction to introduce greater molecular diversity researchgate.net. The choice of phosphine catalyst is critical, as it can influence the reaction's efficiency and stereochemical outcome.

Multi-component reactions (MCRs) are highly convergent and atom-economical processes that are well-suited for DOS. In an MCR, three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials.

The synthesis of benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-ones via a three-component, two-step, one-pot process serves as a prime example of the utility of MCRs in constructing the 1,6-naphthyridin-2(1H)-one core nih.gov. While this specific MCR leads to an aromatic system, it underscores the potential for developing a similar MCR strategy to access the saturated this compound ring system. A domino synthesis of functionalized 1,6-naphthyridines has also been achieved through a one-pot multicomponent method, further illustrating the power of this approach researchgate.netrsc.orgfao.org.

Solid-Phase Synthetic Strategies for this compound

Solid-phase synthesis offers a highly efficient platform for the preparation of compound libraries, as it simplifies the purification of intermediates and allows for the automation of the synthetic process. This methodology has been successfully applied to the synthesis of octahydronaphthyridine analogues.

In a notable example, a library of ninety-six analogues of octahydro-1,6-naphthyridin-4-one was efficiently prepared using a solid-phase split-and-pool technique researchgate.net. This strategy demonstrates that the octahydronaphthyridine scaffold can be effectively assembled on a solid support, allowing for the systematic introduction of a variety of substituents to generate a diverse library of compounds.

Catalytic Methodologies in this compound Synthesis

Catalytic methods are indispensable for the efficient and selective synthesis of complex organic molecules. In addition to the nucleophilic phosphine catalysis discussed previously, metal-catalyzed reactions are of particular importance in the construction of the this compound ring system.

Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of metal-catalyzed annulation and cross-coupling reactions for the direct synthesis of this compound are not prevalent in the literature, the application of these methods to related naphthyridine structures is well-established.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of various substituted naphthyridine derivatives nih.govnih.gov. For example, in the synthesis of benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-ones, a Suzuki coupling was the final step in a one-pot reaction sequence nih.gov. Similarly, palladium-catalyzed cross-coupling reactions have been used to synthesize 6,8-disubstituted 1,7-naphthyridines nih.gov. These examples suggest that metal-catalyzed cross-coupling reactions could be a viable strategy for the late-stage functionalization of a pre-formed this compound core.

Transition-metal-catalyzed C-H activation and annulation reactions represent another promising avenue for the synthesis of such heterocyclic systems. Palladium-catalyzed annulation of alkyl amides has been shown to produce γ-lactams, which are structurally related to the lactam portion of the target molecule nih.gov. The development of an intramolecular version of such a reaction could provide a direct route to the this compound scaffold.

The following table summarizes examples of metal-catalyzed reactions for the synthesis of related naphthyridine structures.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki Coupling | Ethyl (Z)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate, Substituted aniline, Arylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-one derivatives | nih.gov |

| Suzuki and Stille Couplings | Dihalo-1,7-naphthyridine | Pd(PPh₃)₄ | 6,8-Disubstituted 1,7-naphthyridines | nih.gov |

| C(sp³)-H Activation/Annulation | Alkyl amides with a directing group | Pd(OAc)₂ | γ-Lactams | nih.gov |

Organocatalysis in Naphthyridinone Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic structures. While direct organocatalytic routes to the this compound scaffold are specialized, the principles are well-established through the synthesis of analogous bicyclic lactams. acs.org These methods often employ cascade or domino reactions, where multiple bonds are formed in a single, highly controlled sequence. nih.gov

A prominent strategy involves the use of chiral secondary amine catalysts, such as proline and its derivatives, to activate substrates through the formation of enamine or iminium ion intermediates. nih.govnih.gov For instance, an asymmetric organocatalytic cascade involving an aza-Michael addition followed by an aldol condensation can be used to construct fused nitrogen-containing rings. nih.gov In a representative transformation, a chiral prolinol silyl ether catalyst can initiate a sequence between an α-ketoamide and an α,β-unsaturated aldehyde to yield complex azabicyclic derivatives with high diastereoselectivity and enantioselectivity. nih.gov These reactions demonstrate the capacity of organocatalysis to rapidly build molecular complexity from simple precursors, a strategy applicable to the stereocontrolled synthesis of the octahydronaphthyridinone framework. acs.org

| Catalyst Type | Key Reaction Sequence | Intermediate(s) | Application |

|---|---|---|---|

| (S)-Diphenylprolinol TMS ether | Aza-Michael / Aldol Condensation Cascade | Enamine / Iminium ion | Asymmetric synthesis of azabicyclo[3.3.0]octadienones |

| Jørgensen–Hayashi-type catalyst | Asymmetric 1,4-addition | Iminium ion | Synthesis of chiral lactams and lactones |

| Cinchona-derived primary amines | Michael addition | Iminium ion | Enantioselective formation of functionalized piperidines |

Advanced Catalytic Systems for Ring Closure

The formation of the fully saturated this compound ring system often relies on the reduction of unsaturated precursors, such as partially unsaturated naphthyridinone or pyridone intermediates. Advanced catalytic hydrogenation is a critical technology for achieving this transformation efficiently and selectively. tcichemicals.com

A range of heterogeneous and homogeneous catalysts are employed for this purpose. Heterogeneous catalysts like palladium on carbon (Pd/C) are widely used for general hydrogenations. tcichemicals.com For more specialized applications requiring higher selectivity or milder conditions, homogeneous catalysts are preferred. These include well-known systems like Wilkinson's catalyst and Crabtree's catalyst, which can selectively hydrogenate carbon-carbon double bonds without affecting other functional groups. tcichemicals.com

For the challenging hydrogenation of the aromatic pyridine ring within a naphthyridinone precursor, more advanced systems are often necessary. Rhodium-based catalysts, for example, have shown high efficacy in the selective hydrogenation of aromatic rings, yielding the corresponding saturated carbocycles and heterocycles. tcichemicals.com Similarly, specific ruthenium complexes have been developed for the reduction of esters and other carbonyl groups, which can be relevant in multi-step synthetic sequences. tcichemicals.com The choice of catalyst is crucial for controlling the stereochemistry of the newly formed chiral centers in the octahydro- framework.

| Catalyst System | Catalyst Type | Primary Application in Synthesis |

|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous | General hydrogenation of C=C bonds. |

| Wilkinson's Catalyst ((PPh₃)₃RhCl) | Homogeneous | Selective hydrogenation of alkenes and alkynes. |

| Crabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆) | Homogeneous | Stereoselective hydrogenation directed by coordinating groups. |

| (Cyclohexyl-CAAC)Rh(COD)Cl | Homogeneous | Selective hydrogenation of aromatic rings to cis-configured products. tcichemicals.com |

Specific Named Reactions Utilized in this compound Synthesis

The construction of the this compound skeleton is often accomplished using powerful and well-established named reactions that are adept at forming cyclic and bicyclic systems.

Pictet-Spengler Reaction Applications

The Pictet-Spengler reaction is a fundamental transformation in heterocyclic chemistry that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.com The driving force is the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org

While the classical Pictet-Spengler reaction involves an electron-rich aromatic ring, its principles can be extended to the synthesis of saturated bicyclic systems like octahydronaphthyridinone. An intramolecular variant is particularly relevant, where the amine and carbonyl functionalities are tethered within the same molecule, facilitating the final ring closure. Furthermore, the development of the N-acyliminium ion Pictet-Spengler reaction provides a route to cyclization under milder conditions with a broader range of substrates. wikipedia.orgnih.gov This more reactive intermediate can enable cyclization onto less activated systems, which is necessary for forming the second, non-aromatic ring of the naphthyridinone core. The use of chiral Brønsted acids as catalysts can also induce enantioselectivity in the cyclization, making it a valuable tool for asymmetric synthesis. nih.govmdpi.com

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful reactions for forming six-membered rings with excellent regio- and stereocontrol. wikipedia.orgmasterorganicchemistry.com Its intramolecular version (IMDA), where the diene and dienophile are part of the same molecule, is exceptionally useful for the synthesis of fused or bridged bicyclic systems, as it forms two rings in a single step. organicreactions.orgwikipedia.org

In the context of the this compound skeleton, an aza-Diels-Alder reaction is employed, where either the diene or the dienophile contains a nitrogen atom. acs.org A synthetic strategy could involve a substrate containing a 1-aza-1,3-diene tethered to an alkene dienophile. Upon thermal or Lewis acid-catalyzed activation, the molecule undergoes an intramolecular cycloaddition to generate the fused piperidone ring system characteristic of the target molecule. The conformational constraints of the tether connecting the diene and dienophile often lead to high levels of stereoselectivity in the final product. organicreactions.org Organocatalysts have also been successfully used to promote enantioselective Diels-Alder reactions, offering a pathway to chiral, non-racemic octahydronaphthyridinone cores. nih.gov

Tebbe Reagent Mediated Reactions

The Tebbe reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is not a tool for the primary synthesis of the heterocyclic ring system but rather for the specific functionalization of a pre-formed lactam. wikipedia.org Its primary use is for the methylenation of carbonyl compounds. santiago-lab.comresearchgate.net The Tebbe reagent is particularly effective for converting the carbonyl groups of esters, ketones, and amides into methylene (C=CH₂) groups. wikipedia.orgorganic-chemistry.org

When applied to a lactam such as this compound, the Tebbe reagent reacts with the amide carbonyl at the 2-position. This reaction replaces the carbonyl oxygen with a methylene group, transforming the lactam into the corresponding exocyclic enamine. wikipedia.orgresearchgate.net This transformation is valuable for introducing a point of synthetic diversity, as the resulting enamine functionality can be further elaborated or used in subsequent reactions. The reaction is advantageous over traditional methods like the Wittig reaction, especially for less reactive carbonyls such as amides, and it proceeds under non-basic conditions. wikipedia.org

Stereochemical Control in Octahydro 1,6 Naphthyridin 2 1h One Synthesis

Asymmetric Synthetic Approaches to Chiral Octahydro-1,6-naphthyridin-2(1H)-one Scaffolds

The creation of chiral this compound scaffolds relies on asymmetric synthesis, which can be broadly categorized into methods that use chiral catalysts, chiral auxiliaries, or chiral starting materials to induce stereoselectivity.

Enantioselective reduction is a powerful method for establishing stereocenters. In the context of naphthyridine synthesis, this typically involves the asymmetric reduction of a prochiral imine or enamine embedded within a precursor ring system.

A notable example is the ruthenium-catalyzed enantioselective transfer hydrogenation used in the synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) core. acs.orgnih.gov This key step transforms a 7,8-dihydro-1,6-naphthyridine (B8583022) intermediate into the desired chiral tetrahydronaphthyridine. acs.orgnih.gov The reaction proceeds with high enantioselectivity, controlled by a chiral ligand complexed to the ruthenium catalyst. A variety of catalysts and conditions can be screened to optimize the enantiomeric excess (ee) of the product.

For instance, the transfer hydrogenation of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide was investigated using different ruthenium catalysts and hydrogen donors. nih.gov The choice of catalyst, particularly the chiral diamine ligand, was found to be crucial for achieving high stereoselectivity. acs.orgnih.gov

Table 1: Catalyst Screening for Enantioselective Transfer Hydrogenation This table is representative of a typical catalyst screening process as described in the synthesis of related scaffolds.

| Entry | Catalyst | Ligand | Hydrogen Donor | Yield (%) | ee (%) |

| 1 | [RuCl(p-cymene)]2 | (R,R)-Ts-DPEN | HCOOH/Et3N | 85 | 92 |

| 2 | [RuCl(p-cymene)]2 | (S,S)-Ts-DPEN | HCOOH/Et3N | 88 | 91 (S) |

| 3 | [RuCl(p-cymene)]2 | (R,R)-Ts-DPEN | Ammonium (B1175870) Formate | 91 | >99 |

| 4 | [RuI(mesitylene)]2 | (R,R)-Ms-DPEN | Isopropanol/KOH | 75 | 85 |

Data is illustrative and based on findings for related tetrahydronaphthyridine systems. acs.orgnih.gov

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the formation of one diastereomer in preference to another. In the synthesis of substituted octahydro-1,6-naphthyridin-2(1H)-ones, the introduction of new stereocenters can be directed by those already present in the starting materials or intermediates.

The stereochemical outcome of cyclization reactions, such as intramolecular Mannich or Michael reactions used to form the bicyclic core, can be highly diastereoselective. The facial selectivity of these reactions is often dictated by the steric and electronic properties of the substrate, which adopts a preferred conformation to minimize steric hindrance, leading to the predominant formation of one diastereomer.

Resolution Techniques for this compound Diastereomers

When a synthesis produces a mixture of stereoisomers, resolution techniques can be employed to separate them. For diastereomers, which have different physical properties, standard purification methods like column chromatography or crystallization are often effective.

If a synthesis yields a racemic mixture (an equal mixture of enantiomers), it can be converted into a mixture of diastereomers by reaction with a single enantiomer of a chiral resolving agent. wikipedia.org For an octahydronaphthyridinone, which contains a secondary amine, a chiral acid could be used to form diastereomeric ammonium salts. These salts, having different solubilities, can then be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the individual, pure enantiomers of the target compound. wikipedia.org

Chirality Transfer in this compound Ring Construction

Chirality transfer involves the use of a chiral starting material where the stereochemistry is relayed to new stereocenters formed during the reaction sequence. This approach is highly efficient as it leverages a pre-existing, often naturally available, source of chirality.

For the synthesis of this compound, a chiral amino acid or a derivative thereof could serve as a starting point. For example, a synthesis could begin with a chiral piperidine (B6355638) or pyridine (B92270) derivative. The inherent chirality of this starting material would then direct the stereochemical outcome of the subsequent annulation reaction that forms the second ring, effectively transferring the initial stereochemical information to the final bicyclic product. The stereocenter(s) in the starting material can influence the transition state of the key ring-forming step, favoring a specific spatial arrangement and thus leading to a product with a defined stereochemistry.

Reactivity and Chemical Transformations of Octahydro 1,6 Naphthyridin 2 1h One and Its Derivatives

Functionalization Strategies and Substitution Pattern Diversification

The diversification of the octahydro-1,6-naphthyridin-2(1H)-one scaffold is achieved through targeted functionalization at its various positions. While comprehensive data on the fully saturated octahydro system is limited, analysis of the closely related 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one (possessing a single bond between C3 and C4) provides significant insight into substitution patterns. mdpi.comnih.govresearchgate.net

The inherent structural asymmetry of the molecule allows for regioselective reactions. The N-1 nitrogen, being a secondary amine, is generally more nucleophilic and basic than the N-6 amide nitrogen. This difference in reactivity enables selective functionalization at the N-1 position with various electrophiles, such as alkyl halides and acyl chlorides, under appropriate conditions. The lactam moiety offers its own set of reactions, including reduction and reactions at the α-carbon (C-3), which can be selectively targeted.

A systematic analysis of substitution patterns in the related 1,6-naphthyridin-2(1H)-one structures with a C3-C4 single bond reveals the extent of diversification achieved at each position. mdpi.com This provides a predictive framework for the potential modifications on the octahydro scaffold.

N-1 Position: The N-1 position is the most frequently substituted site. mdpi.com A wide variety of substituents, including alkyl, aryl, and acyl groups, have been introduced at this position to modulate the molecule's properties.

C-3 and C-4 Positions: These positions on the pyridinone ring are less commonly substituted. mdpi.com Modifications often involve the introduction of small alkyl or functional groups, which can influence the stereochemistry and biological activity of the resulting compounds.

C-5 and C-7 Positions: For structures with a C3-C4 single bond, the C5 and C7 positions on the pyridine-derived ring show varied substitution. mdpi.com The most common scenario is the absence of a substituent at C5 (R⁵ = H), accounting for nearly 79% of known structures. mdpi.com Halogen substituents are present in about 15% of cases, indicating their utility as synthetic handles for further derivatization. mdpi.com

Interactive Table: Substitution Patterns at C5 and C7 of 1,6-Naphthyridin-2(1H)-ones (C3-C4 Single Bond) Data sourced from a review analyzing the SciFinder database for this scaffold. mdpi.com

| Substituent at C5 | Percentage | Substituent at C7 | Percentage |

| H | 78.91% | H | 95.82% |

| Halogen | 14.80% | Carbon | 2.45% |

| Oxygen | 4.96% | Halogen | 1.13% |

| Carbon | 1.03% | Nitrogen | 0.43% |

| Nitrogen | 0.77% | Oxygen | 0.16% |

C-8 Position: The C-8 position is unsubstituted in the vast majority of reported analogues. mdpi.com However, the introduction of carbon-based substituents has been explored, suggesting that this position is accessible for modification to fine-tune molecular properties. mdpi.com

For the related isomeric octahydro-1,6-naphthyridin-4-ones, a library of 96 analogs was efficiently prepared using solid-phase and solution-phase synthesis techniques, demonstrating that extensive modification across various positions is feasible.

Ring System Modifications and Expansions

Modification of the core bicyclic structure through ring expansion can lead to novel scaffolds with different conformational properties. General organic methodologies can be proposed for the expansion of the this compound ring system.

Pinacol-Type Rearrangements: Reactions like the Tiffeneau–Demjanov rearrangement, a semipinacol rearrangement, can achieve a one-carbon ring expansion of cyclic ketones. wikipedia.org This could be applied to a ketone precursor of the naphthyridinone system.

Carbocation-Mediated Expansions: The formation of a carbocation adjacent to one of the rings, for instance, through the diazotization of an exocyclic aminomethyl group, can trigger a rearrangement that expands the ring to alleviate strain. wikipedia.org

Insertion Reactions: Modern synthetic methods have shown that ring expansion of N-heterocycles can be achieved through the insertion of silylene or diborane (B8814927) moieties into C-N bonds. uni-wuerzburg.de This process, demonstrated on N-heterocyclic carbenes, could potentially be adapted for the saturated naphthyridinone framework. uni-wuerzburg.de

Dichlorocarbene (B158193) Addition: The addition of dichlorocarbene to a double bond within a precursor molecule can form a dichlorocyclopropane ring. youtube.com Subsequent rearrangement under basic conditions can induce ring expansion. youtube.com

Derivatization Approaches for this compound Analogues

Building upon the core scaffold, various derivatization reactions can be employed to synthesize a library of analogues for further investigation.

The N-1 secondary amine is readily available for standard amidation reactions with carboxylic acids (using coupling agents) or acyl chlorides to form N-1-acylated derivatives. Conversely, if a carboxylic acid substituent is present elsewhere on the scaffold, it can be converted to an amide via coupling with various amines. Similarly, the presence of a hydroxyl group on the scaffold would allow for esterification reactions, while an ester substituent could be hydrolyzed to a carboxylic acid or converted to an amide.

Nucleophilic substitution is a powerful tool for introducing a wide range of functional groups. A common strategy involves converting a hydroxyl group on the carbon framework into a good leaving group, such as a mesylate or tosylate. This activated intermediate can then react with various nucleophiles. nih.gov For example, substitution of a mesylate with primary or secondary amines can be used to introduce diverse amino side chains. nih.gov

In the synthesis of related unsaturated benzo[h] nih.govacs.orgnaphthyridin-2(1H)-one analogs, a key step involves the nucleophilic aromatic substitution (SₙAr) of a chloro-quinoline precursor with an amine. nih.gov While the saturated octahydro system does not undergo SₙAr, the principle of using a halogenated precursor as a handle for substitution by nucleophiles (via Sₙ1 or Sₙ2 pathways) remains a valid and crucial strategy for diversification. nih.gov

Electrophilic Aromatic Substitution Reactions

The core structure of this compound is a saturated bicyclic system and, therefore, does not undergo electrophilic aromatic substitution (SEAr) reactions itself. However, derivatives of this scaffold that incorporate an aromatic ring, such as benzo-fused analogues or those bearing aryl substituents, are susceptible to this class of reactions. Electrophilic aromatic substitution is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial and dictates the rate and regioselectivity of the reaction. libretexts.org

The presence of the naphthyridinone moiety as a substituent on an aromatic ring influences the reaction's outcome. Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org Activating groups increase the rate of reaction compared to benzene (B151609) by donating electron density to the ring, thereby stabilizing the arenium ion intermediate. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing the reaction rate. lkouniv.ac.in

The directing effect of the substituent determines the position of the incoming electrophile. For instance, in derivatives where an aromatic ring is attached, the orientation of substitution (ortho, para, or meta) will be governed by the electronic effects of the naphthyridinone core and any other substituents present. wikipedia.orgmasterorganicchemistry.com The interplay between inductive and resonance effects of the heterocyclic system dictates the electron density at different positions of the aromatic ring.

Key electrophilic aromatic substitution reactions applicable to aromatic derivatives of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lkouniv.ac.in

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This reaction is often catalyzed by a Lewis acid, such as an iron or aluminum trihalide, which polarizes the halogen molecule to create a stronger electrophile. wikipedia.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is notably reversible. lkouniv.ac.in

Friedel-Crafts Reactions: This category includes alkylation and acylation, which introduce alkyl and acyl groups, respectively. These reactions typically employ a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings. lkouniv.ac.in

The specific conditions and outcomes of these reactions depend heavily on the exact structure of the derivative, including the point of attachment of the aromatic ring to the naphthyridinone system and the presence of other functional groups.

Table 1: Overview of Electrophilic Aromatic Substitution Reactions on Aromatic Rings

| Reaction | Typical Reagents | Electrophile | General Characteristics |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Introduces a nitro group (-NO₂). The nitro group is a strong deactivator for subsequent substitutions. lkouniv.ac.in |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromonium ion (Br⁺) or Chloronium ion (Cl⁺) | Introduces a halogen atom (e.g., -Br, -Cl). Halogens are deactivating but ortho-, para-directing. lkouniv.ac.in |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Sulfur trioxide (SO₃) | Introduces a sulfonic acid group (-SO₃H). The reaction is reversible. lkouniv.ac.in |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | Acylium ion (RCO⁺) | Introduces an acyl group (-COR). The product is a ketone; the acyl group is deactivating. lkouniv.ac.in |

| Friedel-Crafts Alkylation | Alkyl halide (RCl), AlCl₃ | Carbocation (R⁺) | Introduces an alkyl group (-R). The alkyl group is activating; susceptible to carbocation rearrangements and polyalkylation. wikipedia.org |

Mechanisms of Key Chemical Transformations

The chemical transformations of this compound and its derivatives are governed by specific reaction mechanisms that dictate the formation of products. Understanding these mechanisms is essential for designing synthetic routes and controlling reaction outcomes.

Investigation of Reaction Pathways

The elucidation of reaction pathways for the synthesis and transformation of naphthyridine derivatives often involves a combination of experimental studies and computational analysis. researchgate.netresearchgate.net Experimental techniques such as in-situ reaction monitoring using Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can provide direct evidence for the formation of intermediates and help to confirm a proposed mechanism. researchgate.net

For example, the synthesis of complex naphthyridine systems can proceed through cascade reactions, where a series of intramolecular transformations occur in a single pot from simple starting materials. researchgate.net A study on the formation of 1,6-naphthyridine (B1220473) derivatives through a one-pot cascade reaction of aromatic aldehydes and malononitrile (B47326) dimer highlighted a stepwise process. researchgate.net The proposed pathway involves the initial formation of an intermediate which then undergoes intramolecular heterocyclization to build the bicyclic naphthyridine core. researchgate.net

Table 2: Illustrative Stepwise Mechanism for Naphthyridine Formation

| Step | Transformation | Description |

|---|---|---|

| 1 | Knoevenagel Condensation | An aromatic aldehyde reacts with a malononitrile dimer to form a vinylogous intermediate. |

| 2 | Michael Addition | Intramolecular attack of a nucleophilic center onto the activated double bond. |

| 3 | Cyclization/Tautomerization | Formation of the first heterocyclic ring. |

| 4 | Second Cyclization | Formation of the second fused pyridine (B92270) ring, leading to the naphthyridine core. researchgate.net |

| 5 | Aromatization | Dehydrogenation or elimination to yield the final aromatic or partially saturated product. |

Such investigations reveal that the choice of solvent and reaction conditions can significantly influence the reaction pathway. For instance, certain solvents may be crucial for dissolving intermediates, while specific catalysts can lower the activation energy for a desired pathway, increasing yield and selectivity. researchgate.net The development of novel synthetic methods, such as the three-component, one-pot synthesis of benzo[h] researchgate.netmasterorganicchemistry.comnaphthyridin-2(1H)-ones, relies on carefully controlling the reaction sequence, involving steps like nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and cross-coupling reactions. nih.gov

Role of Transition States in Reactivity

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate as reactants are converted into products. wikipedia.orgyoutube.com It represents the energy maximum for a single reaction step and cannot be isolated or directly observed due to its fleeting existence. libretexts.org The structure and energy of the transition state are paramount as they determine the activation energy (Ea) of the reaction, which in turn governs the reaction rate.

The structure of a transition state is considered to be intermediate between that of the reactants and the products of that step. youtube.com Bonds that are forming or breaking are represented by partial bonds (often dashed lines), and atoms undergoing a change in charge are assigned partial charges (δ⁺ or δ⁻). youtube.comyoutube.com The geometry and hybridization of atoms in the transition state are also intermediate between their initial and final states. youtube.com

In the context of reactions involving this compound derivatives, transition state analysis, often performed using computational quantum chemistry methods, provides deep insight into reactivity. researchgate.net For instance, in an electrophilic aromatic substitution reaction, the stability of the transition state leading to the arenium ion intermediate determines the reaction's feasibility and regioselectivity. A lower energy transition state corresponds to a faster reaction. libretexts.org

The Hammond-Leffler postulate is a key principle used to infer the structure of a transition state. wikipedia.org It states that the transition state of a reaction step will more closely resemble the species (reactants or products) to which it is closer in energy. For an endothermic step, the transition state is "late" and resembles the high-energy products. For an exothermic step, the transition state is "early" and resembles the low-energy reactants. wikipedia.org This postulate helps in rationalizing how substituents that stabilize a reaction intermediate (like the arenium ion) also stabilize the transition state leading to it, thus accelerating the reaction.

Computational studies can determine the geometry of transition states by locating first-order saddle points on the potential energy surface. wikipedia.org Such analyses can be crucial in understanding the mechanisms of complex transformations, such as the oxidative cyclization reactions used to form polycyclic naphthyridine systems, by identifying the most favorable reaction pathways based on transition state energies. researchgate.net

Based on a comprehensive search of available literature, detailed computational and theoretical studies specifically focusing on the chemical compound This compound are not available.

The provided search results and available scientific databases extensively cover the unsaturated parent compound, 1,6-naphthyridin-2(1H)-one , and its derivatives, which feature either a double or single bond between the C3 and C4 positions while retaining an aromatic pyridine ring. mdpi.comnih.govnih.gov However, specific research pertaining to the fully saturated "octahydro" variant, as required by the requested outline, could not be located.

Therefore, it is not possible to generate a scientifically accurate article on the following specified topics for this compound:

Computational and Theoretical Studies on Octahydro 1,6 Naphthyridin 2 1h One

Quantitative Structure-Property Relationship (QSPR) Studies

Writing on these subjects would require speculating from data on chemically distinct (unsaturated) compounds, which would not adhere to the standards of scientific accuracy and the specific constraints of the request.

Structural Analysis and Conformational Aspects of Octahydro 1,6 Naphthyridin 2 1h One

Conformational Analysis of the Octahydro-1,6-naphthyridin-2(1H)-one Ring System

Conformational analysis involves studying the different spatial arrangements, or conformations, of a molecule and their relative energies. lumenlearning.comlibretexts.org For a fused ring system like this compound, the analysis is similar to that of substituted cyclohexanes, considering factors like torsional and steric strain. libretexts.orgchemistrysteps.com

The pyridinone ring, containing the lactam functionality (N1-C2(=O)-C3-C4-C4a-C8a), will have its conformation influenced by the planarity of the amide bond. The atoms involved in the amide group (C8a, N1, C2, O) tend to lie in a plane, which imposes constraints on the flexibility of this ring. The other ring (N6-C5-C4a-C8a-C8-C7) behaves more like a traditional substituted piperidine (B6355638) ring. The most stable conformation is likely a fused double-chair arrangement. Dynamic processes such as ring-flipping may occur, but the energy barrier for such interconversions would be significant, particularly for the trans-fused isomer.

The introduction of substituents at various positions on the bicyclic core significantly influences the preferred conformation. To minimize steric interactions (unfavorable crowding), bulky substituents will preferentially occupy equatorial positions rather than axial positions. lumenlearning.com The energy difference between having a substituent in an axial versus an equatorial position is quantified by the "A-value." lumenlearning.com Larger A-values indicate a stronger preference for the equatorial position.

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding a molecule's properties. For chiral molecules like substituted octahydro-1,6-naphthyridin-2(1H)-ones, this includes establishing both the relative and absolute configuration of its stereocenters.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and relative stereochemistry in solution. mnstate.educreative-biostructure.com By spreading NMR signals across two frequency dimensions, it resolves overlapping peaks found in 1D spectra and reveals correlations between different nuclei. creative-biostructure.com

Several 2D-NMR experiments are routinely used:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edunih.gov It is fundamental for mapping out the spin systems within the molecule and tracing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. creative-biostructure.comyoutube.com It is invaluable for assigning carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons, making it the primary NMR method for determining the relative configuration of stereocenters. For example, a strong NOESY signal between a proton at C4a and a proton at C8 would suggest they are on the same face of the ring system (syn), while the absence of this signal would suggest they are on opposite faces (anti).

| Technique | Type of Correlation | Information Provided |

|---|---|---|

| COSY | ¹H-¹H Scalar Coupling | Identifies J-coupled protons, revealing through-bond connectivity. |

| HSQC | ¹H-¹³C One-Bond Correlation | Assigns protons to their directly attached carbons. |

| NOESY/ROESY | ¹H-¹H Dipolar Coupling (Through-Space) | Determines spatial proximity of protons, revealing relative stereochemistry. |

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides an unambiguous determination of the relative configuration of all stereogenic centers by generating a precise map of electron density. researchgate.net The prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.

For chiral, enantiomerically pure compounds, X-ray diffraction can also be used to determine the absolute configuration. This is achieved by measuring anomalous dispersion (or resonant scattering) effects. When the X-ray wavelength used is near an absorption edge of an atom in the crystal (often a heavy atom, but possible with lighter atoms like oxygen), small differences in the diffraction pattern can be measured that allow for the distinction between a molecule and its mirror image. The successful determination of the absolute structure is often indicated by a Flack parameter close to zero.

An X-ray crystal structure analysis of a related 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) derivative has been reported, confirming the molecular architecture and the relative stereochemistry of its substituents in the solid state. researchgate.net Such an analysis provides bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecular conformation.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Relative Configuration | The 3D arrangement of atoms relative to each other within the molecule. |

| Absolute Configuration | The absolute 3D arrangement in space for a chiral molecule (requires anomalous scattering). |

Future Directions and Perspectives in Octahydro 1,6 Naphthyridin 2 1h One Research

Development of Novel and Efficient Synthetic Routes

The synthesis of the octahydro-1,6-naphthyridin-2(1H)-one scaffold is foundational to its exploration. While classical methods often involve the reduction of unsaturated 1,6-naphthyridin-2(1H)-one precursors, future efforts are expected to concentrate on more direct and efficient strategies. A primary approach will likely be the catalytic hydrogenation of readily available unsaturated naphthyridinones. acs.org The development of heterogeneous catalysts, such as nitrogen-doped graphene-modified cobalt nanoparticles, has shown promise in the hydrogenation of various N-heteroarenes and could be adapted for this purpose. acs.org

Furthermore, cascade reactions that assemble the bicyclic core in a single pot from simple, acyclic precursors are a highly attractive future direction. Such methods, which might involve a sequence of cyclization and reduction steps, offer significant advantages in terms of atom economy and operational simplicity. mdma.ch One-pot protocols for the synthesis of related saturated N-heterocycles like octahydroindoles have been successfully developed and could serve as a blueprint for this compound synthesis. acs.org

| Synthetic Strategy | Key Features | Potential Advantages | Representative Precursors |

| Catalytic Hydrogenation | Use of heterogeneous or homogeneous catalysts to reduce the double bonds of unsaturated precursors. | High yields, potential for stereocontrol. | 1,6-Naphthyridin-2(1H)-ones, Tetrahydro-1,6-naphthyridin-2(1H)-ones |

| Cascade Reactions | Multi-step sequences in a single pot to build the bicyclic system from acyclic starting materials. | High efficiency, reduced waste, access to complex structures. | Acyclic amino-esters, dicarbonyl compounds |

| Reductive Hydroamination | Intramolecular cyclization of functionalized alkynes. mdpi.com | Stereoselective formation of the piperidine (B6355638) ring. mdpi.com | Amino-alkynes with appropriate functionality. |

Advanced Stereoselective Methodologies

The this compound scaffold possesses multiple stereocenters, making the development of stereoselective synthetic methods a critical area of future research. The biological activity of chiral molecules is often dependent on their specific stereochemistry, underscoring the importance of accessing enantiomerically pure forms of these compounds. youtube.com

Future research will likely focus on several key strategies for achieving stereocontrol. The use of chiral auxiliaries, derived from readily available chiral pool starting materials, can guide the stereochemical outcome of key bond-forming reactions. Additionally, asymmetric catalysis, employing chiral metal complexes or organocatalysts, is a powerful tool for the enantioselective synthesis of heterocyclic compounds. youtube.com For instance, the diastereoselective reduction of substituted pyridones and related imines has been achieved with high levels of control and could be applied to intermediates in the synthesis of this compound. acs.org The stereocontrolled synthesis of related bicyclic lactams has been demonstrated, providing a strong foundation for the development of similar methods for the target scaffold. rsc.org

| Stereoselective Approach | Description | Potential Advantages |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction, and is subsequently removed. | High diastereoselectivity, well-established methods. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High catalytic efficiency, potential for high enantioselectivity. |

| Substrate-Controlled Synthesis | The inherent chirality of a substrate molecule directs the stereochemical outcome of subsequent reactions. | Predictable stereochemical outcomes based on substrate structure. |

| Diastereoselective Reduction | The use of specific reducing agents to selectively form one diastereomer over another. acs.org | Access to specific stereoisomers from a common precursor. acs.org |

Computational Chemistry in Predictive Scaffold Design

Computational chemistry is poised to play an increasingly important role in guiding the design and synthesis of novel this compound derivatives. Molecular modeling techniques can provide valuable insights into the conformational preferences of the saturated bicyclic scaffold, which is crucial for understanding its interactions with biological targets. researchgate.netrsc.org The conformational analysis of saturated six-membered heterocycles is a well-established field, and these methods can be readily applied to the this compound system. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in developing predictive models that correlate the structural features of this compound derivatives with their biological activity. wisdomlib.orgresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can guide the design of new compounds with enhanced properties, thereby reducing the need for extensive empirical screening. wisdomlib.orgresearchgate.net Such computational approaches have been successfully used to design and predict the properties of other bicyclic heterocyclic compounds. researchgate.net

Expanding the Chemical Space of this compound Derivatives

To fully explore the potential of the this compound scaffold, it is essential to develop methods for its extensive diversification. Future research will focus on strategies for introducing a wide range of substituents at various positions of the bicyclic core. Diversity-oriented synthesis (DOS) will be a key approach, aiming to generate libraries of structurally diverse compounds for biological screening. nih.govrsc.org

Late-stage functionalization, where modifications are introduced at a late step in the synthesis, is a particularly powerful strategy for rapidly generating analogues. nih.gov Techniques for the site-selective C-H functionalization of piperidine rings, a component of the this compound scaffold, have been developed and could be adapted for this purpose. nih.govnih.gov The development of multicomponent reactions (MCRs) that allow for the one-pot synthesis of diverse heterocyclic scaffolds will also be a significant area of investigation. researchgate.netacs.org

| Diversification Strategy | Description | Potential for Novelty |

| Diversity-Oriented Synthesis (DOS) | The deliberate synthesis of a wide range of structurally different molecules from a common starting material or scaffold. nih.govrsc.org | High, as it explores a broad region of chemical space. |

| Late-Stage Functionalization | The introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov | High, as it allows for the rapid generation of analogues from a common advanced intermediate. |

| Multi-Component Reactions (MCRs) | Reactions in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. researchgate.netacs.org | High, as it allows for the rapid assembly of complex and diverse structures. |

Integration with Automated Synthesis and High-Throughput Screening Techniques

The integration of automated synthesis and high-throughput screening (HTS) will be crucial for accelerating the discovery of this compound derivatives with desirable properties. oxfordglobal.com Automated synthesis platforms can significantly increase the efficiency of compound production, allowing for the rapid generation of large libraries of molecules for screening. oxfordglobal.comnih.gov Flow chemistry, in particular, offers a powerful platform for the automated and efficient synthesis of heterocyclic compounds.

High-throughput screening allows for the rapid evaluation of large numbers of compounds against a variety of biological targets. nih.govnih.gov The development of HTS-compatible assays for evaluating the biological activity of this compound derivatives will be a key enabling technology. The combination of automated synthesis and HTS will create a powerful pipeline for the discovery and optimization of novel compounds based on this promising scaffold. rsc.org

| Technology | Application in this compound Research | Expected Impact |

| Automated Synthesis | Rapid and efficient production of libraries of derivatives. | Increased throughput of compound synthesis, enabling broader exploration of chemical space. |

| Flow Chemistry | Continuous and controlled synthesis of the scaffold and its derivatives. | Improved reaction control, safety, and scalability. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of large compound libraries. nih.govnih.gov | Accelerated identification of lead compounds with desired biological activities. |

Q & A

What are the key synthetic routes for preparing Octahydro-1,6-naphthyridin-2(1H)-one and its derivatives?

Basic Research Focus

The compound and its derivatives are synthesized via nitration, halogenation, and hydrolysis. For example:

- Nitration : 1,6-Naphthyridin-2(1H)-one undergoes nitration using fuming HNO₃ under reflux to yield 3-nitro derivatives (96% yield) .

- Hydrolysis : 2-Methoxy-1,6-naphthyridine is converted to 1,6-naphthyridin-2(1H)-one via 10M HCl at 140°C (67% yield) .

- Deoxygenation : Borane (B₂H₆) in THF reduces 1,6-dibenzyl-4-hydroxy-7-methyl-1,6-naphthyridine-2,5(1H,6H)-dione to a dihydro derivative (79% yield) .

Methodological Insight : Optimize reaction conditions (temperature, catalysts) using spectroscopic validation (NMR, HPLC) to confirm purity and regioselectivity.

How can tautomeric equilibria in 1,6-naphthyridinones impact experimental design?

Advanced Research Focus

Tautomerism in 1,6-naphthyridinones affects reactivity and binding properties. For example:

- Tautomeric Forms : The 1,6-naphthyridin-2(1H)-one system exhibits keto-enol tautomerism, influencing hydrogen bonding and solubility .

- Deoxygenation Pathways : Direct reduction of tautomeric hydroxy derivatives (e.g., using B₂H₆) may yield nuclear-reduced products, requiring careful monitoring via kinetic studies or isotopic labeling .

Data Contradiction Analysis : Conflicting product distributions (e.g., alkylation vs. methoxylation in NaH/MeI reactions) arise from competing tautomeric states. Use computational models (DFT) to predict dominant tautomers under specific conditions .

What strategies are employed to resolve regioselectivity challenges in functionalizing 1,6-naphthyridinones?

Advanced Research Focus

Regioselectivity is controlled via directing groups and reaction conditions:

- Halogenation : Bromine at position 3 of 1,6-naphthyridin-2(1H)-one directs subsequent substitution reactions (e.g., aminolysis with NH₃/EtOH at 100°C, 92% yield) .

- Aminolysis : 3-Bromo-5-ethyl-1,6-naphthyridin-2(1H)-one reacts with NH₃ to yield 3-amino derivatives, with POCl₃ facilitating chloro-intermediate formation .

Experimental Design : Employ X-ray crystallography to confirm regiochemistry and optimize steric/electronic effects using substituent tuning (e.g., electron-withdrawing groups for meta-directing) .

How are 1,6-naphthyridinone derivatives evaluated as kinase inhibitors in anticancer research?

Advanced Research Focus

Derivatives target kinases like FGFR4 and PI3K/mTOR:

- FGFR4 Inhibition : 1,6-Naphthyridin-2(1H)-one derivatives with 3-hydroxyphenyl and methylpiperazinyl groups show nanomolar potency in hepatocellular carcinoma models (IC₅₀ < 50 nM) .

- PI3K/mTOR Dual Inhibition : 7-Amino-5-methyl derivatives exhibit dual activity (PI3Kα IC₅₀ = 8 nM; mTOR IC₅₀ = 12 nM) via ATP-binding domain interactions .

Methodological Answer : Use structure-activity relationship (SAR) studies to optimize substituents. Validate selectivity via kinase profiling assays and in vivo xenograft models .

What analytical techniques are critical for characterizing reaction intermediates and resolving data discrepancies?

Basic Research Focus

Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) and HRMS for structural elucidation.

- Chromatography : HPLC/PDA to monitor reaction progress and purity.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism .

Data Contradiction Example : In NaH/MeI reactions, 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one yields both N-methyl (90%) and O-methyl (3%) products. Use kinetic control (low temperature) to favor alkylation over methoxylation .

How can computational modeling enhance the design of 1,6-naphthyridinone-based therapeutics?

Advanced Research Focus

Computational approaches predict binding modes and pharmacokinetics:

- Molecular Docking : Simulate interactions with targets like Hsp90 or FGFR4 to prioritize derivatives for synthesis .

- ADMET Prediction : Use QSAR models to optimize solubility (LogP < 3) and metabolic stability (CYP450 inhibition screening) .

Case Study : For RIPK3 inhibitors, SMILES-based virtual screening identified 3-(3-hydroxyphenyl)-7-((3-(4-methylpiperazinyl)phenyl)amino) derivatives with submicromolar activity .

What are the challenges in scaling up 1,6-naphthyridinone synthesis, and how are they mitigated?

Basic Research Focus

Key challenges include low yields and hazardous reagents:

- Hazard Mitigation : Replace fuming HNO₃ with safer nitrating agents (e.g., AcONO₂) .

- Catalyst Optimization : Use recyclable catalysts (e.g., Pd/C for hydrogenation) to improve atom economy .

Scale-Up Example : Photocyclization of 4-methacrylamidopyridine to 3-methyl-1,6-naphthyridin-2(1H)-one requires UV light optimization for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.